
N-(3-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as FPA, is a chemical compound that has gained attention in scientific research due to its potential in treating various diseases. FPA is a small molecule drug that has been synthesized and studied for its therapeutic properties.
Mechanism of Action
FPA exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. FPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. FPA also inhibits the activity of heat shock protein 90 (HSP90), which is a protein that plays a role in protein folding and stabilization. By inhibiting the activity of HDACs and HSP90, FPA can induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
FPA has been shown to have various biochemical and physiological effects. FPA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. FPA also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, FPA has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
FPA has several advantages for lab experiments. FPA is a small molecule drug that can easily penetrate cell membranes and reach its target. FPA also has a well-defined mechanism of action, which makes it easier to study. However, FPA has some limitations for lab experiments. FPA has low solubility in water, which can affect its bioavailability. FPA also has low stability in biological fluids, which can affect its pharmacokinetics.
Future Directions
There are several future directions for the study of FPA. Firstly, more studies are needed to determine the efficacy and safety of FPA in treating various diseases. Secondly, the development of FPA analogs with improved pharmacokinetics and bioavailability could enhance its therapeutic potential. Thirdly, the development of FPA-based drug delivery systems could improve its targeted delivery to specific tissues and cells. Finally, the study of FPA in combination with other drugs could enhance its therapeutic effects and reduce its side effects.
Conclusion:
In conclusion, FPA is a chemical compound that has gained attention in scientific research due to its potential in treating various diseases. FPA has been shown to have therapeutic effects in cancer, inflammation, and neurological disorders. FPA exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. FPA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of FPA, which could enhance its therapeutic potential.
Synthesis Methods
The synthesis of FPA involves several steps. Firstly, 3-fluoroaniline is reacted with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with chloroacetyl chloride to produce FPA. The purity and yield of FPA can be improved by using different solvents and purification methods.
Scientific Research Applications
FPA has been studied for its potential in treating various diseases such as cancer, inflammation, and neurological disorders. FPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FPA also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, FPA has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-14-4-3-5-15(12-14)20-18(22)13-25-16-6-8-17(9-7-16)26(23,24)21-10-1-2-11-21/h3-9,12H,1-2,10-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNWASCOFMYXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)
![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)

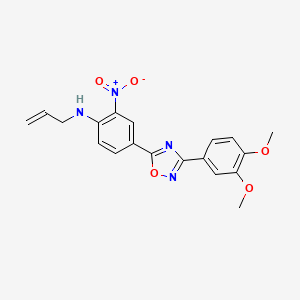

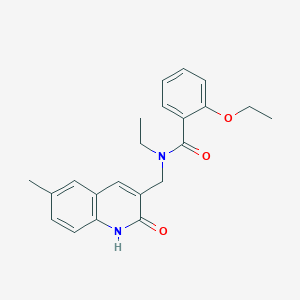
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)
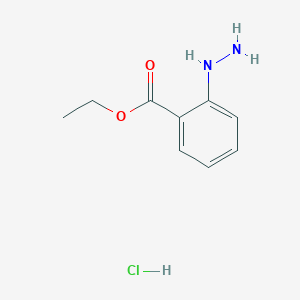
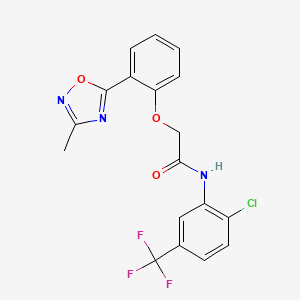
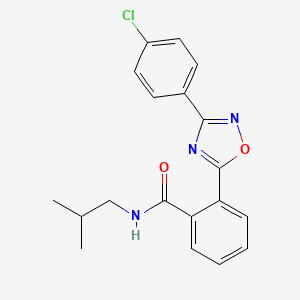
![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)

